molecular formula C6HBrCl2N2O B599164 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine CAS No. 1363382-31-3

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine

Cat. No. B599164
M. Wt: 267.891
InChI Key: JHXSACUCEHQZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a heterocyclic compound with a unique structure. It is a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms. It has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .


Synthesis Analysis

The synthesis of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine involves several steps, including the Gewald reaction, pyrimidone formation, bromination, and chlorination . The synthesis process is practical, robust, and scalable, starting from cheap bulk chemicals . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine corresponds to its assigned structure as per the 1H-NMR Spectrum . It has a unique structure with a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms.


Chemical Reactions Analysis

Pyrimidines, including 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .


Physical And Chemical Properties Analysis

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifolate Activity : 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These derivatives showed potential activity, with some variants exhibiting selectivity against specific enzymes (Rosowsky et al., 1997).

  • Synthesis Methods : Improved and scalable methods for synthesizing 6-bromo-2,4-dichlorofuro[3,2-D]pyrimidine from basic chemicals have been developed. These methods involve steps like Gewald reaction, pyrimidone formation, bromination, and chlorination (Bugge et al., 2014).

  • Chemical Reactivity : The reactivity and versatility of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine have been probed to generate highly functionalized pyrimidines. Divergent approaches involving reaction with different amine nucleophiles under controlled conditions have been reported (Vincetti et al., 2019).

Therapeutic Potential

  • Anticonvulsant and Antioxidant Activity : Certain pyrimidine analogs derived from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine exhibited promising anticonvulsant and antioxidant activities. Specific compounds demonstrated significant radical scavenging ability, highlighting their potential in medicinal chemistry (Mohana et al., 2013).

  • Antiviral Activity : Derivatives of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine showed inhibitory activity against various viruses, particularly retroviruses. Some derivatives exhibited marked antiretroviral activity comparable to reference drugs (Hocková et al., 2003).

Novel Synthesis Routes and Derivatives

  • Development of Azo Compounds : Novel azo compounds based on pyrimidine derivatives of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine were synthesized. These compounds showed potential for further chemical applications (Nikpour et al., 2012).

  • Antibacterial and Antinociceptive Effects : A series of substituted pyrimidines derived from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine were synthesized and evaluated for antibacterial and antinociceptive effects. Some derivatives showed significant activity against E. coli and demonstrated notable antinociceptive responses (Waheed et al., 2008).

  • Antitumor Activity : Derivatives synthesized from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine showed enhanced inhibitory activity against tumor cells, indicating their potential application in cancer research (Gangjee et al., 2004).

Analytical Methods

  • Spectrophotometric Estimation : A UV-VIS spectroscopic method was developed for the estimation of a potent pyrimidine derivative of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, demonstrating its applicability in analytical chemistry (Chaudhary et al., 2014).

Safety And Hazards

While specific safety and hazard information for 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is not available in the search results, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The thienopyrimidine scaffold, which includes 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents, for treatment of viral infections, treatment of bone diseases including osteoporosis, as adenosine A2A receptor antagonists for Parkinson’s disease, as antiHIV agents, as immunosuppressive agents, and as anticancer agents . The extensive use of the thienopyrimidine core is due to its favorable biopharmaceutical profile and its structural similarity to purines .

properties

IUPAC Name

6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXSACUCEHQZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273077
Record name 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine

CAS RN

1363382-31-3
Record name 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.